molecular formula C8H10O B14742029 2-Methylhepta-5,6-dien-3-yn-2-ol CAS No. 2749-80-6

2-Methylhepta-5,6-dien-3-yn-2-ol

Cat. No.: B14742029
CAS No.: 2749-80-6
M. Wt: 122.16 g/mol
InChI Key: XVGLVEQZJDHQFN-UHFFFAOYSA-N
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Description

2-Methylhepta-5,6-dien-3-yn-2-ol is an organic compound with the molecular formula C8H10O. It is characterized by the presence of both alkyne and allene functional groups, making it a unique and versatile molecule in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylhepta-5,6-dien-3-yn-2-ol typically involves multi-step procedures. One common method includes the use of propargyl alcohol and diisopropylamine in the presence of copper(I) iodide and paraformaldehyde in tetrahydrofuran (THF) as the solvent. The reaction mixture is heated to reflux for 24 hours, followed by workup procedures involving acidification and extraction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Methylhepta-5,6-dien-3-yn-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

2-Methylhepta-5,6-dien-3-yn-2-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylhepta-5,6-dien-3-yn-2-ol involves its interaction with molecular targets through its alkyne and allene groups. These functional groups can participate in various chemical reactions, such as cycloadditions and nucleophilic additions, leading to the formation of new chemical entities. The specific pathways and targets depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylhexa-3,5-diyn-2-ol
  • 5-Hexen-3-yn-2-ol, 2-methyl-
  • 3,5-Heptadien-2-one, 6-methyl-

Uniqueness

2-Methylhepta-5,6-dien-3-yn-2-ol is unique due to the presence of both alkyne and allene groups in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one type of functional group .

Properties

CAS No.

2749-80-6

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

InChI

InChI=1S/C8H10O/c1-4-5-6-7-8(2,3)9/h5,9H,1H2,2-3H3

InChI Key

XVGLVEQZJDHQFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC=C=C)O

Origin of Product

United States

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